molecular formula C11H14N4 B2552885 N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2320382-11-2

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2552885
CAS No.: 2320382-11-2
M. Wt: 202.261
InChI Key: CIEMNUMSDNGOQW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It features a pyrazolo[1,5-a]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its versatile protein kinase inhibitor (PKI) activity . This class of fused bicyclic heterocycles is of significant interest in targeted cancer therapy research, as they can act as potent inhibitors for key kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers . Researchers utilize this compound and its analogs to explore the structure-activity relationships (SAR) that influence binding affinity and selectivity towards specific enzymatic targets . Its physicochemical properties, including a calculated XLogP of 1.8, suggest moderate lipophilicity, which can be a factor in pharmacokinetic profiling during early-stage drug discovery . This product is intended for research applications and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-6-11(12-7-9-2-3-9)15-10(14-8)4-5-13-15/h4-6,9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEMNUMSDNGOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. For instance:

  • Mechanism of Action : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications at the 7-position significantly affect the compound's ability to inhibit tumor growth in vitro and in vivo models .
  • Case Study : A derivative similar to N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine showed promising results against breast cancer cell lines, exhibiting a dose-dependent inhibition of cell growth .

Antiviral Activity

The antiviral properties of pyrazolo[1,5-a]pyrimidines have also been investigated:

  • In Vitro Studies : Compounds with similar structures have been tested against various viruses, including influenza and HIV. They demonstrated significant antiviral activity by inhibiting viral replication through interference with viral polymerases .
  • Potential Applications : The structural characteristics of this compound suggest it could serve as a lead compound for developing new antiviral agents.

The synthesis of this compound involves several steps, typically including the formation of the pyrazolo-pyrimidine core followed by functionalization at the amine position:

  • Synthesis Methodology : The compound can be synthesized through a multi-step reaction involving cyclization and subsequent substitution reactions to introduce the cyclopropylmethyl group .
  • Derivatives Exploration : Various derivatives have been synthesized to explore structure-activity relationships (SAR). Modifications at different positions on the pyrazolo[1,5-a]pyrimidine ring have been shown to enhance biological activity significantly .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific derivatives involved. Potential targets include enzymes, receptors, and other proteins that interact with the compound.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrimidine scaffold is structurally distinct from related azolo-fused systems like triazolo[1,5-a]pyrimidines. For example:

  • Triazolo[1,5-a]pyrimidines: Compound 33 () replaces the pyrazole ring with a 1,2,4-triazole, altering hydrogen-bonding capacity and electronic properties.
  • Tetrazolo[1,5-a]pyrimidines: highlights 7-alkylamino-5-methyl-6-nitrotetrazolo[1,5-a]pyrimidines, where the tetrazole ring introduces additional nitrogen atoms, increasing polarity and metabolic stability .

Key Difference : Pyrazolo cores generally exhibit higher lipophilicity than triazolo or tetrazolo analogs, which may enhance membrane permeability but reduce aqueous solubility.

Substituent Effects on the Amine Group

The cyclopropylmethylamine group at position 7 is compared to other amine substituents in similar compounds:

Compound Amine Substituent Key Properties/Effects Source
Target Compound Cyclopropylmethyl Conformational rigidity, moderate lipophilicity
2m () Tetrahydro-2H-pyran-3-yl Increased hydrophilicity, steric bulk
33 () 4-(Trifluoromethyl)phenyl Strong electron-withdrawing effect, enhanced potency
35 () Benzo[d][1,3]dioxol-5-yl Aromatic π-stacking potential, metabolic stability
7a () 3,4,5-Trimethoxyphenyl Polar interactions, improved solubility

Observations :

  • Aromatic substituents (e.g., 4-trifluoromethylphenyl in 33 ) enhance target affinity via hydrophobic/π-π interactions but may increase toxicity risks .
  • Oxygenated substituents (e.g., tetrahydro-2H-pyran-3-yl in 2m ) improve solubility but reduce membrane permeability .

Positional Substitutions on the Core

Variations at positions 3, 5, and 6 influence activity and selectivity:

  • Position 5 : The methyl group in the target compound is conserved in many analogs (e.g., 33 , 35 ) to maintain optimal steric and electronic interactions.
  • Position 3 : In compound 1 (), a phenyl group enhances aromatic stacking, while 3 () substitutes with a 4-fluorophenyl for electronic modulation .
  • Position 6 : Allyl or methyl groups () affect planarity and interactions with hydrophobic binding pockets .

Yield Comparison :

  • Target-like compounds (e.g., 33 ) are synthesized in 11–14% yields (), lower than 2m (96.7% purity) due to steric challenges with cyclopropylmethyl groups .

Biological Activity

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. Its structure can be represented as follows:

C12H15N5\text{C}_{12}\text{H}_{15}\text{N}_5

This compound features a pyrazolo ring fused with a pyrimidine structure, which is known for its diverse biological activities.

The primary biological activity of this compound is linked to its role as an inhibitor of specific kinases. Notably, it has been shown to exhibit potent inhibition against phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme involved in immune cell signaling and inflammation. The inhibition of PI3Kδ is particularly relevant in the context of treating autoimmune diseases and certain cancers.

Key Findings:

  • The compound demonstrated an IC50 value in the low nanomolar range against PI3Kδ, indicating high potency and selectivity .
  • Structure-activity relationship (SAR) studies have revealed that modifications at the C(5) position of the pyrazolo ring can significantly enhance its inhibitory activity .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity IC50 Value Target Reference
Inhibition of PI3Kδ2.8 nMPhosphoinositide 3-kinase δ
CB1 Receptor AntagonismPotentCannabinoid receptor type 1
Modulation of IRAK4 ActivityNot specifiedInterleukin-1 receptor-associated kinase 4

Case Study 1: Inhibition of PI3Kδ

In a recent study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The most potent compound exhibited an IC50 value of 2.8 nM against PI3Kδ. This finding suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: CB1 Receptor Antagonism

Another study highlighted the compound's ability to act as a CB1 receptor antagonist. This activity suggests potential therapeutic uses in managing conditions related to the central nervous system, such as anxiety and depression .

Case Study 3: IRAK4 Modulation

The modulation of IRAK4 by this compound indicates its potential role in regulating immune responses. This activity could lead to novel treatments for autoimmune disorders by modulating inflammatory pathways .

Preparation Methods

Cyclocondensation of 5-Amino-3-Methylpyrazole with Diethyl Malonate

In a representative procedure, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide, ethanol, reflux, 12 h) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. This intermediate undergoes dichlorination using phosphorus oxychloride (PCl₅, 110°C, 4 h) to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency. The C(7) chlorine atom exhibits heightened electrophilicity compared to C(5), enabling selective substitution reactions.

Functionalization at C(7): Introducing the Cyclopropylmethylamine Group

Nucleophilic Aromatic Substitution (SₙAr)

Intermediate 2 undergoes regioselective amination at C(7) via SₙAr with N-(cyclopropylmethyl)amine. Optimal conditions employ:

  • Reagents : 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), N-(cyclopropylmethyl)amine (2.5 equiv)
  • Base : Potassium carbonate (3.0 equiv)
  • Solvent : Dimethylacetamide (DMA), 90°C, 8 h
  • Yield : 78–84%

This method capitalizes on the electron-deficient nature of the C(7) position, which is further activated by the adjacent chlorine atom. The cyclopropylmethyl group’s steric bulk necessitates prolonged reaction times compared to smaller amines like morpholine.

Buchwald-Hartwig Amination

For substrates requiring milder conditions, palladium-catalyzed cross-coupling offers superior functional group tolerance. A patented approach utilizes:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : XantPhos (4 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : 1,4-Dioxane, 100°C, 12 h
  • Yield : 65–72%

This method proves advantageous for late-stage functionalization of complex intermediates, though catalyst costs may limit scalability.

Alternative Routes: Sequential Suzuki Coupling and Reductive Amination

Suzuki-Miyaura Coupling at C(5)

To diversify substitution patterns, intermediate 19 (2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine) undergoes Suzuki coupling with cyclopropylmethylboronic acid pinacol ester:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : NaHCO₃ (3.0 equiv)
  • Solvent : THF/H₂O (4:1), 80°C, 6 h
  • Yield : 55–61%

Subsequent hydrogenolysis (H₂, Pd/C, MeOH, 24 h) removes the benzyl protecting group, affording the primary alcohol, which is oxidized to an aldehyde (Dess-Martin periodinane, CH₂Cl₂, 0°C to RT, 2 h) and subjected to reductive amination with cyclopropylmethylamine (NaBH₃CN, AcOH, MeOH, 12 h).

Comparative Analysis of Synthetic Methods

Method Key Step Yield Advantages Limitations
SₙAr Amination Nucleophilic substitution 78–84% Cost-effective, scalable Limited to activated substrates
Buchwald-Hartwig Pd-catalyzed coupling 65–72% Functional group tolerance High catalyst loading
Suzuki/Reductive Amination Sequential functionalization 55–61% Enables diverse substitution patterns Multi-step, lower overall yield

Mechanistic and Optimization Insights

Chlorination Selectivity

Dichlorination of dihydroxy intermediate 1 with PCl₅ proceeds via a two-step mechanism: initial protonation of the hydroxyl group followed by nucleophilic attack by Cl⁻. The C(7) position reacts preferentially due to reduced steric hindrance compared to C(5).

Reductive Amination Challenges

The cyclopropyl group’s strain introduces conformational constraints during imine formation, necessitating excess amine (3.0 equiv) and prolonged reaction times (24 h) to achieve >90% conversion.

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursor molecules (e.g., aminopyrazoles and β-diketones), followed by functionalization at position 7 with a cyclopropylmethylamine group. Key optimization strategies include:

  • Catalyst selection : Use of palladium or copper catalysts for coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Temperature control : Stepwise heating (e.g., 80–120°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., cyclopropylmethyl group at C7, methyl at C5) and confirm regioselectivity.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 284.1).
  • HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers elucidate the compound’s kinase inhibition mechanisms, particularly against CDK9?

  • Target identification : Computational docking (e.g., AutoDock Vina) predicts binding to CDK9’s ATP pocket, with the cyclopropylmethyl group enhancing hydrophobic interactions.
  • In vitro assays : Measure IC50_{50} via fluorescence-based kinase activity assays (e.g., 0.5–2 µM in MCF-7 cells).
  • Validation : siRNA knockdown of CDK9 in cancer cells to confirm reduced anti-proliferative effects (e.g., 60% growth inhibition vs. controls) .

Q. What methodologies assess pharmacokinetic properties, including blood-brain barrier (BBB) penetration?

  • In vitro permeability : Caco-2 cell monolayers predict moderate absorption (Papp_{app} ~5 × 106^{-6} cm/s).
  • BBB models : Parallel artificial membrane permeability assay (PAMPA-BBB) indicates logPeP_{e} > −2.5, suggesting CNS penetration.
  • In vivo studies : Rodent plasma/tissue distribution profiles using LC-MS/MS quantify brain-to-plasma ratios (e.g., 0.3–0.5) .

Q. How should contradictory data on anticancer efficacy across cell lines be addressed?

  • Dose-response profiling : Compare IC50_{50} values in resistant vs. sensitive lines (e.g., 10 µM in A549 vs. 1 µM in MDA-MB-231).
  • Biomarker analysis : Quantify expression of target kinases (e.g., CDK9, EGFR) via Western blot or qPCR.
  • Resistance mechanisms : Evaluate efflux pump activity (e.g., P-glycoprotein inhibition with verapamil) .

Data Analysis and Validation

Q. What strategies validate the compound’s selectivity for pyrazolo[1,5-a]pyrimidine targets over off-target enzymes?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity (e.g., <10% inhibition of non-target kinases at 10 µM).
  • Crystallography : Co-crystal structures with CDK9 (PDB ID) confirm binding mode and hydrogen-bonding interactions (e.g., N7 amine with Glu92) .

Q. How can computational tools guide the design of derivatives with improved solubility?

  • QSAR modeling : Correlate logPP values (e.g., 2.5–3.5) with aqueous solubility (e.g., 10–50 µM).
  • Structural modifications : Introduce polar groups (e.g., hydroxyl, morpholine) at C3 or C5 while retaining cyclopropylmethyl at C7 .

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